2,4,6-Trichloropyridin-3-amine
Overview
Description
2,4,6-Trichloropyridin-3-amine is a chemical compound with the molecular formula C5H3Cl3N2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular weight of 2,4,6-Trichloropyridin-3-amine is 197.45 . The IUPAC name for this compound is 2,4,6-trichloro-3-pyridinamine . The InChI code is 1S/C5H3Cl3N2/c6-2-1-3 (7)10-5 (8)4 (2)9/h1H,9H2 .Physical And Chemical Properties Analysis
2,4,6-Trichloropyridin-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
- Synthesis of 2,4,6-Triarylpyridines
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of Application : 2,4,6-Triarylpyridines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .
- Methods of Application : A number of synthetic protocols to construct this heterocyclic scaffold have been developed . The specific methods and technical details would depend on the specific protocol being used.
- Results or Outcomes : The synthesis of 2,4,6-triarylpyridines allows for the creation of a variety of functional molecules used in various fields, including the design of advanced materials and drugs .
- Antifungal Activity
- Scientific Field : Medical & Pharmaceutical Chemistry .
- Summary of Application : Derivatives of 2,4,6-triarylpyridines have shown interesting antifungal activity against Candida albicans . They are used as standard drugs against this fungi .
- Methods of Application : The specific methods and technical details would depend on the specific protocol being used for the synthesis of 2,4,6-triarylpyridine derivatives .
- Results or Outcomes : The use of these derivatives has shown promising results in combating Candida albicans, a common fungal pathogen .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While the future directions for 2,4,6-Trichloropyridin-3-amine specifically are not mentioned in the search results, there are ongoing research developments in the synthesis of related compounds, such as 2,4,6-triarylpyridines . These compounds are key building blocks for functional molecules used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .
properties
IUPAC Name |
2,4,6-trichloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJCPIVNSCGBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00527641 | |
Record name | 2,4,6-Trichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloropyridin-3-amine | |
CAS RN |
91872-08-1 | |
Record name | 2,4,6-Trichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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